Diisononyl phthalate

説明

特性

IUPAC Name |

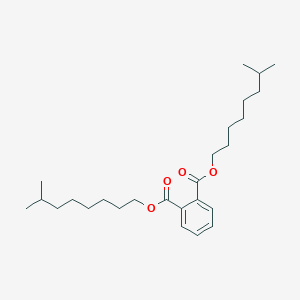

bis(7-methyloctyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGGXOJOCNVPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860420 | |

| Record name | Bis(7-methyloctyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID. | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisononyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (NTP, 1992), 221 °C c.c. | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C: | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98 | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Diisononyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/ | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

28553-12-0, 68515-48-0, 20548-62-3 | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(7-methyloctyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4010KIX4CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-48 °C, -43 °C | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diisononyl Phthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of diisononyl phthalate (B1215562) (DINP). The information is presented to support research, scientific, and drug development applications, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.

Chemical Identity and General Properties

Diisononyl phthalate (DINP) is a complex mixture of branched-chain dialkyl esters of phthalic acid.[1] It is a member of the high molecular weight phthalate esters, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[2][3] DINP is not a single compound but rather a mixture of isomers, which is reflected in its various CAS numbers, with 28553-12-0 and 68515-48-0 being the most common.[1][4] It presents as a clear, colorless, and oily viscous liquid with a faint ester-like odor.[2][5]

Quantitative Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound, providing a consolidated resource for easy reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₆H₄₂O₄ | [4][6][7] |

| Molecular Weight | 418.61 g/mol | [6][7][8][9][10] |

| CAS Registry Number | 28553-12-0, 68515-48-0 | [1][4][6] |

| Appearance | Clear, colorless, oily viscous liquid | [2][4][5] |

| Odor | Slight ester odor | [2][5] |

Table 2: Physical and Thermodynamic Properties of this compound

| Property | Value | Test Method | References |

| Density | 0.972 - 0.98 g/cm³ at 20°C | ASTM D4052 | [2][4][11] |

| Boiling Point | > 400 °C at 760 mmHg | ASTM D1078 | [12][13] |

| Melting Point | -43 to -48 °C | OECD 102 | [2][4][12][14] |

| Vapor Pressure | 5.40 x 10⁻⁷ mmHg at 25°C | OECD 104 | [2][12] |

| Water Solubility | 0.00061 mg/L at 20°C | OECD 105 | [12] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 8.8 - 9.7 | OECD 107 | [2][12] |

| Flash Point | 213 - 236 °C | - | [4][12][14] |

| Auto-ignition Temperature | 380 - 400 °C | - | [2][12][14] |

| Dynamic Viscosity | 55.3 - 102 cP at 25°C | ASTM D445 | [8][12] |

| Refractive Index | ~1.485 at 25°C | - | [8][14] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound, as referenced in the data tables. These descriptions are based on internationally recognized standards.

Density (ASTM D4052)

The density of a liquid plasticizer like DINP is typically determined using a digital density meter based on the oscillating U-tube principle. A small sample of the liquid is introduced into a U-shaped tube, which is then electronically excited to oscillate at its natural frequency. The frequency of oscillation is dependent on the mass of the sample in the tube. By calibrating the instrument with fluids of known density, such as dry air and pure water, the density of the unknown sample can be accurately determined. The temperature of the sample is precisely controlled during the measurement as density is temperature-dependent.

Boiling Point (ASTM D1078)

This method determines the distillation range of volatile organic liquids. A 100 mL sample is distilled under controlled conditions. The initial boiling point is the temperature at which the first drop of condensate falls from the condenser. The temperature is continuously monitored as the distillation progresses, and the volume of distillate is recorded. For a high-boiling point substance like DINP, the final boiling point is the maximum temperature reached during the test.

Melting Point (OECD 102)

The melting point of DINP, which is a freezing point due to its liquid state at room temperature, can be determined by several methods. A common technique involves placing a small sample in a capillary tube and heating it in a controlled temperature bath or a metal block apparatus. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. For substances that are liquid at room temperature, the freezing point is determined by cooling the liquid and observing the temperature at which crystallization begins.

Vapor Pressure (OECD 104)

For substances with very low vapor pressure like DINP, the gas saturation method is often employed. A stream of inert gas is passed through or over the surface of the substance at a known flow rate and constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined by trapping and quantifying it. The vapor pressure can then be calculated from the volume of gas and the amount of transported substance.

Water Solubility (OECD 105)

The flask method is suitable for determining the water solubility of substances like DINP. An excess amount of the substance is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. After agitation, the mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution. The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method, such as gas chromatography.

Octanol-Water Partition Coefficient (OECD 107)

The shake-flask method is used to determine the n-octanol/water partition coefficient (Kₒw). A solution of the substance in n-octanol is shaken with water in a vessel at a constant temperature until equilibrium is achieved. The n-octanol and water phases are then separated, typically by centrifugation. The concentration of the substance in each phase is determined by an appropriate analytical technique. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Analysis Workflow

Synthesis of this compound

This compound is commercially produced by the esterification of phthalic anhydride (B1165640) with isononyl alcohol.[15] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or a titanium-based catalyst.[15] The reaction is driven to completion by the continuous removal of water, often using a Dean-Stark apparatus. Following the reaction, the crude product is purified through neutralization, washing, and vacuum distillation to remove unreacted starting materials and the catalyst.[6]

Analytical Characterization Workflow

The identity and purity of synthesized or formulated this compound are typically confirmed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is used for separation and identification of components, Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present, and Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the detailed molecular structure.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. books.google.cn [books.google.cn]

- 5. consilab.de [consilab.de]

- 6. benchchem.com [benchchem.com]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 12. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 13. oecd.org [oecd.org]

- 14. laboratuar.com [laboratuar.com]

- 15. gst-chem.com [gst-chem.com]

An In-depth Technical Guide to the Synthesis of Diisononyl Phthalate (DINP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl phthalate (B1215562) (DINP) is a high molecular weight phthalate ester extensively utilized as a plasticizer in a wide array of polymeric materials, most notably polyvinyl chloride (PVC). Its primary function is to impart flexibility, durability, and longevity to these materials. DINP has gained prominence as a replacement for lower molecular weight phthalates due to its reduced volatility and migration potential. This technical guide provides a comprehensive overview of the synthesis of DINP, focusing on the core chemical processes, experimental protocols, and product specifications.

Core Synthesis Process: Esterification

The industrial production of diisononyl phthalate is predominantly achieved through the direct esterification of phthalic anhydride (B1165640) with isononyl alcohol.[1] This is a two-step reaction process that involves the formation of a monoester intermediate followed by a second esterification to yield the diester product, DINP.[2] The overall reaction is reversible and requires the removal of water to drive the equilibrium towards the final product.[1]

Reaction Mechanism:

-

Monoesterification: Phthalic anhydride reacts with one molecule of isononyl alcohol to form monoisononyl phthalate. This initial reaction is relatively fast, exothermic, and can proceed without a catalyst at elevated temperatures (around 120°C).[2]

-

Diesterification: The monoisononyl phthalate then reacts with a second molecule of isononyl alcohol to form this compound. This step is slower and requires a catalyst to achieve a reasonable reaction rate.[3]

The net chemical equation for the synthesis of this compound is:

C₆H₄(CO)₂O + 2 C₉H₁₉OH ⇌ C₆H₄(COOC₉H₁₉)₂ + H₂O (Phthalic Anhydride + Isononyl Alcohol ⇌ this compound + Water)

Experimental Protocols

Detailed methodologies for the synthesis of DINP can vary depending on the catalyst employed. The two primary classes of catalysts used in industrial production are traditional acid catalysts and more modern organometallic compounds, particularly titanium-based catalysts.

Protocol for Acid-Catalyzed Synthesis

Traditional synthesis of DINP often employs strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Materials and Equipment:

-

Phthalic anhydride

-

Isononyl alcohol (typically in molar excess)

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

-

Sodium carbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus for water removal

-

Heating mantle

-

Vacuum distillation setup

Procedure:

-

Charging the Reactor: The reaction vessel is charged with phthalic anhydride and a molar excess of isononyl alcohol (typically a 20-25% excess).

-

Catalyst Addition: The acid catalyst (e.g., 0.5-1.0% by weight of the reactants) is carefully added to the mixture with stirring.

-

Esterification Reaction: The mixture is heated to a temperature range of 180-220°C. The water produced during the reaction is continuously removed by azeotropic distillation using the Dean-Stark apparatus. The reaction progress is monitored by measuring the acid value of the reaction mixture.

-

Neutralization: Once the desired conversion is achieved (typically an acid value below 0.1 mg KOH/g), the mixture is cooled and washed with a sodium carbonate solution to neutralize the acid catalyst.

-

Purification: The organic layer is separated, washed with water, and then dried over anhydrous sodium sulfate. Excess isononyl alcohol is removed by vacuum distillation.

-

Filtration: The final product is filtered to remove any solid impurities, yielding purified this compound.

Protocol for Titanium-Based Catalyst Synthesis

Modern synthesis methods often utilize organometallic catalysts, such as tetraalkyl titanates, which offer advantages in terms of reduced waste and higher product purity.[1]

Materials and Equipment:

-

Phthalic anhydride

-

Isononyl alcohol

-

Composite titanium catalyst (e.g., a mixture of a solid titanium-based compound and tetra-isopropyl titanate)[2]

-

Activated carbon (for decolorization)

-

Reaction vessel with stirrer, thermometer, and condenser

-

Heating system

-

Vacuum distillation and filtration setup

Procedure:

-

Monoester Formation: Phthalic anhydride (1 part by weight) and isononyl alcohol (3-4 parts by weight) are charged into the reactor and heated with stirring. The monoester formation occurs as the temperature rises.[2]

-

Catalyst Addition: At a temperature of 150-180°C, the composite titanium catalyst (0.001-0.002 parts by weight relative to the reactants) is added.[2]

-

Diesterification: The temperature is raised to 225-235°C and maintained for 2-3 hours to ensure complete conversion to the diester.[2]

-

Removal of Excess Alcohol: The reaction mixture is cooled to 190-195°C, and vacuum is applied to distill off the unreacted isononyl alcohol.[2]

-

Purification: The crude DINP is then treated with activated carbon for decolorization and filtered to obtain the final high-purity product. A key advantage of this method is the avoidance of the neutralization and washing steps required for acid-catalyzed processes.[1]

Data Presentation

The following tables summarize the typical specifications for commercial-grade this compound.

Table 1: Typical Physical and Chemical Properties of this compound

| Property | Value | Test Method |

| Appearance | Clear, Colorless Liquid | Visual |

| Molecular Weight | 418.6 g/mol | - |

| Density (20°C) | 0.970 – 0.974 g/cm³ | ASTM D 1045 |

| Viscosity (20°C) | 70-80 cP | ASTM D 1045 |

| Refractive Index (20°C) | 1.4830 - 1.4870 | ASTM D 1045 |

| Flash Point | Min. 205 °C | Open Cup |

Table 2: Quality Control Specifications for Commercial DINP

| Parameter | Specification | Test Method |

| Purity (Ester Content) | ≥ 99.5% | Gas Chromatography |

| Color (APHA) | ≤ 30 | JIS K-6751 |

| Acid Value | ≤ 0.07 mg KOH/g | ASTM D 1045 |

| Water Content | ≤ 0.05% | ASTM D 1364 |

| Volatility | ≤ 0.1% | JIS K-6751 |

Mandatory Visualizations

Signaling Pathway of DINP Synthesis

Caption: Two-step reaction pathway for the synthesis of this compound.

Experimental Workflow for DINP Synthesis

Caption: General experimental workflow for the synthesis and purification of DINP.

Conclusion

The synthesis of this compound via the esterification of phthalic anhydride and isononyl alcohol is a well-established industrial process. While traditional acid-catalyzed methods are effective, modern approaches utilizing titanium-based catalysts offer significant advantages, including higher product purity, elimination of neutralization and washing steps, and a more environmentally friendly profile.[1] The choice of catalyst and reaction conditions can be tailored to meet specific production requirements and quality standards. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and application of this important plasticizer.

References

The Core Mechanism of Action of Diisononyl Phthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisononyl phthalate (B1215562) (DINP) is a complex mixture of branched-chain C8-C10 dialkyl phthalates, primarily used as a plasticizer in polyvinyl chloride (PVC) products.[1] Widespread human exposure to DINP has prompted extensive research into its toxicological profile and mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms through which DINP exerts its biological effects, with a focus on its roles as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, an anti-androgenic agent, and a modulator of inflammatory signaling pathways. This document synthesizes key findings from in vivo and in vitro studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Toxicokinetics and Metabolism

Upon oral administration, DINP is rapidly metabolized in the gastrointestinal tract to its monoester, monoisononyl phthalate (MINP), and other oxidative products, which are the primary bioactive metabolites.[1][2] These metabolites are then absorbed and primarily excreted in the urine.[1] DINP and its metabolites do not significantly accumulate in the body.[1] Dermal absorption of DINP is limited.[1]

Core Mechanisms of Action

The biological effects of DINP are multifaceted, primarily targeting the liver, kidneys, and the reproductive system.[1] The principal mechanisms of action identified to date include the activation of PPARα, disruption of androgen signaling, and modulation of inflammatory pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

A significant body of evidence indicates that DINP, primarily through its metabolite MINP, acts as a ligand for PPARα, a nuclear receptor that regulates lipid metabolism and cellular proliferation.[2][3][4] The activation of PPARα by phthalate monoesters is a key event in the hepatocarcinogenesis observed in rodents, though the relevance to humans is a subject of ongoing research due to species differences in PPARα expression and response.[3][5][6]

Activation of PPARα by MINP leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[6] This signaling cascade results in a range of adaptive responses in the liver, including increased hepatocyte proliferation and induction of enzymes involved in fatty acid β- and ω-oxidation, such as palmitoyl-CoA oxidase (PCO).[3]

Caption: PPARα activation pathway by DINP metabolites.

Anti-Androgenic Effects and Reproductive Toxicity

DINP exposure, particularly during critical windows of development, has been shown to exert anti-androgenic effects, leading to reproductive and developmental toxicity.[2][7] These effects are characterized by a "phthalate syndrome" in male offspring, which includes increased nipple retention, reduced anogenital distance, and decreased sperm motility.[7] The primary mechanism underlying these effects is the suppression of fetal testicular testosterone (B1683101) synthesis.[2]

DINP and its metabolites interfere with the expression of key genes involved in steroidogenesis within the fetal Leydig cells.[2] This includes the downregulation of genes encoding for steroidogenic acute regulatory protein (StAR), which facilitates cholesterol transport into the mitochondria, and enzymes critical for testosterone biosynthesis, such as cytochrome P450 side-chain cleavage (CYP11A1) and 17α-hydroxylase/17,20-lyase (CYP17A1).[2] The reduction in testosterone levels during fetal development disrupts the normal masculinization of reproductive tissues.

Caption: Anti-androgenic mechanism of DINP.

Modulation of Inflammatory Signaling Pathways

Recent studies have highlighted the role of DINP in modulating inflammatory responses, particularly in the context of allergic diseases.[8][9] DINP exposure has been shown to activate the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[8][9]

Activation of NF-κB by DINP can be triggered by the generation of reactive oxygen species (ROS).[8] This leads to the phosphorylation and degradation of the inhibitor of κB (IκB), allowing the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as thymic stromal lymphopoietin (TSLP).[8] TSLP, in turn, can activate other signaling pathways, including STAT3, STAT5, and STAT6, further promoting a Th2-mediated inflammatory response.[8]

Concurrently, DINP can activate the p38 MAPK pathway, which also plays a crucial role in the expression of inflammatory cytokines.[9] The combined activation of NF-κB and p38 MAPK by DINP can exacerbate allergic inflammatory conditions.[9]

References

- 1. This compound aggravates allergic dermatitis by activation of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Production of Testosterone and Gene Expression in Neonatal Testes of Rats Exposed to Diisoheptyl Phthalate During Pregnancy is Inhibited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Selective destruction and regeneration of rat Leydig cells in vivo. A new method for the study of seminiferous tubular-interstitial tissue interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Short-term In Vivo Screen Using Fetal Testosterone Production, a Key Event in the Phthalate Adverse Outcome Pathway, to Predict Disruption of Sexual Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genomic and Hormonal Biomarkers of Phthalate-Induced Male Rat Reproductive Developmental Toxicity Part II: A Targeted RT-qPCR Array Approach that Defines a Unique Adverse Outcome Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Diisononyl Phthalate: A Comprehensive Technical Guide to its Structure and Isomeric Complexity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl phthalate (B1215562) (DINP) is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers. Unlike simpler phthalates, DINP is not a single chemical entity but rather a complex mixture of branched-chain C9 alkyl esters of 1,2-benzenedicarboxylic acid. This isomeric complexity presents unique challenges for its analysis and toxicological assessment. This technical guide provides an in-depth exploration of the structure of DINP and its various isomers, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical structures and biological interactions.

Chemical Structure and Isomers of Diisononyl Phthalate

DINP is synthesized by the esterification of phthalic anhydride (B1165640) with a mixture of isomeric isononyl alcohols. The composition of the final DINP product, and therefore the distribution of its isomers, is dependent on the manufacturing process of the isononyl alcohol precursor. Two common commercial grades of DINP are available, distinguished by their Chemical Abstracts Service (CAS) numbers: 68515-48-0 and 28553-12-0. These grades differ in the specific blend of C8, C9, and C10 branched-chain alcohols used in their production.[1]

The primary isononyl alcohol isomers that form the alkyl side chains of DINP include various methyl-substituted octanols and dimethyl-substituted heptanols. A significant component in many commercial DINP mixtures is derived from 4-methyloctanol. The general structure of a this compound molecule consists of a central benzene (B151609) ring with two ester groups at adjacent positions, each connected to a branched nine-carbon alkyl chain.

Below are the generalized structures of the phthalate backbone and examples of the major isononyl alcohol precursors that contribute to the isomeric mixture of DINP.

Caption: Phthalic anhydride and major isononyl alcohol precursors.

The esterification of phthalic anhydride with these alcohols results in a complex mixture of this compound isomers. The structures below represent some of the major isomers present in commercial DINP.

Caption: Structures of major this compound isomers.

Physicochemical Properties

The isomeric nature of DINP results in a range of physicochemical properties rather than single values. The following table summarizes the key quantitative data for commercial DINP mixtures.

| Property | Value | Reference |

| Molecular Formula (average) | C26H42O4 | [1] |

| Molecular Weight (average) | 418.6 g/mol | [1] |

| Appearance | Oily, colorless liquid | |

| Boiling Point | >250 °C at 101.3 kPa | |

| Melting Point | Approx. -48 °C | |

| Density | 0.972 - 0.976 g/cm³ at 20 °C | |

| Water Solubility | < 1 µg/L at 25 °C | |

| log Kow (Octanol-Water Partition Coefficient) | > 8 | |

| Vapor Pressure | < 1.1 x 10⁻⁷ kPa at 20 °C |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of DINP is achieved through the direct esterification of phthalic anhydride with isononyl alcohol. The following protocol is a representative laboratory-scale synthesis.

Materials and Equipment:

-

Phthalic anhydride

-

Isononyl alcohol (isomer mixture)

-

Catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a heating mantle and magnetic stirrer

-

Dean-Stark apparatus

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and condenser, combine phthalic anhydride and a molar excess of isononyl alcohol. Add toluene to the flask.

-

Catalyst Addition: Slowly add the acid catalyst to the reaction mixture while stirring.

-

Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Neutralization: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with a 5% sodium carbonate solution to neutralize the acid catalyst, followed by several washes with deionized water until the aqueous layer is neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and any unreacted isononyl alcohol using a rotary evaporator.

-

Purification: The crude DINP can be further purified by vacuum distillation to remove any remaining impurities.

Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the complexity of the isomer mixture, GC-MS is the preferred method for the analysis of DINP. The following is a general protocol for the separation and identification of DINP isomers.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for phthalate analysis (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation:

-

Extraction: Dissolve the sample containing DINP in a suitable solvent such as dichloromethane (B109758) or hexane. For solid samples (e.g., PVC), solvent extraction may be required.

-

Dilution: Dilute the extract to an appropriate concentration for GC-MS analysis.

GC-MS Parameters:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 15 °C/minute to 320 °C

-

Final hold: 320 °C for 10 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

Data Analysis: The identification of DINP isomers is challenging due to the co-elution of many isomers and the similarity of their mass spectra. The characteristic fragment ion for most phthalates is m/z 149. The molecular ion cluster can be used to confirm the presence of C9 esters. Isomer-specific quantification is difficult and often, the total DINP concentration is reported as the sum of all integrated isomer peaks.

Biological Interactions: The NF-κB Signaling Pathway

This compound has been shown to interact with various biological pathways. One notable interaction is its effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses. Exposure to DINP has been linked to the exacerbation of allergic dermatitis through the activation of the NF-κB pathway.

The following diagram illustrates the canonical NF-κB signaling pathway and indicates the potential point of influence by DINP.

Caption: The NF-κB signaling pathway and potential influence of DINP.

Experimental and Analytical Workflow

The following diagram outlines a logical workflow for the synthesis, purification, and analysis of this compound, as detailed in the experimental protocols.

Caption: Experimental workflow for DINP synthesis and analysis.

Conclusion

This compound is a complex isomeric mixture whose physicochemical and toxicological properties are a function of its specific composition. Understanding the structure of its major isomers is crucial for accurate analytical characterization and for elucidating its biological activities. The protocols and data presented in this guide provide a foundational resource for researchers working with this important industrial chemical. Further research is needed to fully characterize all isomers present in commercial mixtures and to understand their individual contributions to the overall toxicological profile of DINP.

References

Diisononyl Phthalate: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl phthalate (B1215562) (DINP) is a high molecular weight phthalate ester primarily used as a plasticizer in a wide variety of polyvinyl chloride (PVC) products. Its applications range from wire and cable insulation to flooring and toys.[1][2] As a replacement for other phthalates like di(2-ethylhexyl) phthalate (DEHP), DINP has come under scientific scrutiny to understand its biological effects and potential risks. This technical guide provides an in-depth overview of the research applications of DINP, focusing on its toxicological profile, metabolic pathways, and the experimental methodologies used to assess its effects.

Physicochemical Properties and Metabolism

DINP is a complex mixture of branched-chain C9 isomers.[3] Following oral administration, DINP is rapidly metabolized. The primary metabolite is monoisononyl phthalate (MINP), which is further oxidized to secondary metabolites, including mono-oxoisononyl phthalate (MOINP), mono-carboxyisooctyl phthalate (MCIOP), and mono-hydroxyisononyl phthalate (MHINP).[4] These oxidized metabolites are considered sensitive biomarkers for DINP exposure.[4] The majority of DINP and its metabolites are excreted in the urine and feces and do not accumulate in the body.[5]

Toxicological Profile

Research into the toxicological profile of DINP has explored its effects on various organ systems and its potential for carcinogenicity, reproductive toxicity, and metabolic disruption.

Carcinogenicity

Long-term animal studies have shown increased incidences of mononuclear cell leukemia, as well as kidney and liver neoplasia in rodents exposed to DINP.[5] However, the relevance of these tumors to humans is considered limited.[5] The U.S. Environmental Protection Agency (EPA) has not classified DINP as to its potential carcinogenicity.[6] California's Proposition 65 lists DINP as a chemical known to cause cancer.[1][2]

Reproductive and Developmental Toxicity

In vivo studies in animal models have demonstrated that DINP exposure can have disruptive effects on both male and female reproduction.

-

Male Reproductive System: Exposure to DINP has been associated with anti-androgenic effects, including reduced fetal testicular testosterone (B1683101) levels, reproductive malformations, and decreased sperm motility.[4][7] However, some studies have shown no alterations in serum testosterone levels in adult animals.[3]

-

Female Reproductive System: In female animals, DINP exposure has been shown to induce negative effects on ovarian function and fertility.[4] It can also disrupt the estrous cycle and alter hormone levels.[8]

Metabolic Disruption

Some evidence suggests that DINP may be associated with metabolic disruption. Epidemiological studies have found a slight association between DINP exposure and insulin (B600854) resistance.[9] In vitro studies using 3T3-L1 preadipocytes have shown that DINP can induce adipogenesis and upregulate the expression of genes involved in lipid metabolism, such as PPARγ and PPARα.[10]

Quantitative Toxicological Data

The following tables summarize key quantitative data from various toxicological studies on DINP.

| Endpoint | Species | Dose/Concentration | Effect | NOAEL/LOAEL | Reference |

| Reproductive Effects | Mouse | 275 mg/kg bw/d | No effect on testes weight | NOAEL: 275 mg/kg bw/d | [5] |

| Mouse | 742 mg/kg bw/d | Decreased testes weight | LOAEL: 742 mg/kg bw/d | [5] | |

| Developmental Toxicity | Rat | 500 mg/kg bw/d | No effect | NOAEL: 500 mg/kg bw/d | [5] |

| Rat | 1000 mg/kg bw/d | Skeletal and visceral variations (at materno-toxic doses) | LOAEL: 1000 mg/kg bw/d | [5] | |

| Carcinogenicity | Rat | 152 mg/kg/day (dietary) | Increased relative kidney weights | - | [11] |

| Mouse | 6000 ppm (dietary) | Hepatic effects (liver weight, GJIC, PBOX, DNA synthesis) | - | [12] |

Table 1: Summary of In Vivo Toxicological Data for Diisononyl Phthalate

| Cell Line | Assay | Concentration | Effect | Reference |

| 3T3-L1 | Adipogenesis | 1 µM, 10 µM, 100 µM | Upregulation of Pparγ, Pparα, C/EBPα, Fabp4, Fabp5; Downregulation of Fasn, Gata2 | [10] |

| Human Endothelial Cells (EA.hy926) | Cell Viability (MTT assay) | 100 µg/mL | 11% reduction at 48h; 17% reduction at 72h | [13] |

| Human Endothelial Cells (EA.hy926) | ROS Production | 1, 10, 100 µg/mL | Dose-dependent increase (19-30%) | [13] |

| MDA-kb2 cells | Androgen Receptor Transactivation | - | No significant agonist or antagonist activity | [14] |

| H295R cells | Steroidogenesis | 10 µM, 100 µM | Slight, non-significant stimulation of estradiol (B170435) and testosterone | [14] |

Table 2: Summary of In Vitro Toxicological Data for this compound

Experimental Protocols

This section outlines the methodologies for key experiments cited in DINP research.

In Vivo Rodent Studies

1. Reproductive and Developmental Toxicity Studies (Rat Model) [7]

-

Animals: Time-mated Wistar rats.

-

Dosing: Pregnant rats are administered DINP (e.g., 0, 300, 600, 750, 900 mg/kg bw/day) via oral gavage from gestation day 7 to postnatal day 17. A vehicle control (e.g., corn oil) is used.

-

Endpoints:

-

Maternal: Body weight, clinical observations.

-

Offspring (Male): Anogenital distance, nipple retention, sperm motility and count, histopathology of fetal testes.

-

Offspring (Female): Sexual development markers, behavioral tests (e.g., Morris Water Maze for spatial learning).

-

2. Carcinogenicity Bioassay (Rat and Mouse Models) [15][16]

-

Animals: Fischer 344 rats and B6C3F1 mice.

-

Dosing: Animals are fed diets containing various concentrations of DINP for a long-term period (e.g., 2 years).

-

Endpoints: Survival, body weight, food consumption, clinical observations, gross necropsy, and histopathological examination of all major tissues and organs to identify neoplastic and non-neoplastic lesions.

In Vitro Assays

1. Cell Viability Assay (MTT Assay) [13]

-

Cell Line: Human endothelial cell line (e.g., EA.hy926).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are exposed to various concentrations of DINP for specific time periods (e.g., 48 and 72 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

-

2. Gene Expression Analysis (qRT-PCR) [10][13]

-

Sample Preparation: Total RNA is extracted from cells or tissues using a suitable method (e.g., TRIzol).

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: The relative expression of target genes (e.g., NFE2L2, TXN, SOD1, Pparγ) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH) is used for normalization.

3. Analysis of DINP Metabolites in Urine (HPLC-MS/MS) [17][18]

-

Sample Preparation: Urine samples are typically subjected to enzymatic deconjugation to release the metabolites. This is followed by solid-phase extraction (SPE) for cleanup and concentration.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for separation and detection.

-

Method: The prepared sample is injected into the HPLC system. The metabolites are separated on a C18 column and then ionized using electrospray ionization (ESI). The specific mass-to-charge ratios of the parent and fragment ions of the DINP metabolites are monitored for quantification. Isotope-labeled internal standards are used for accurate quantification.

Signaling Pathways and Molecular Mechanisms

DINP has been shown to interact with several key signaling pathways, contributing to its observed toxicological effects.

Anti-Androgenic Effects and Endocrine Disruption

DINP exhibits anti-androgenic properties, primarily by interfering with the androgen signaling pathway. While it does not appear to directly bind to the androgen receptor with high affinity, it can reduce the production of testosterone.[3][19] This disruption of androgen signaling during critical developmental windows can lead to adverse effects on the male reproductive system.

PI3K/Akt Signaling Pathway

Maternal exposure to DINP has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the lungs of rat pups, which may contribute to allergic airway inflammation.[20] The PI3K/Akt pathway is a crucial intracellular signaling cascade involved in cell survival, growth, and proliferation.

Experimental Workflow for Investigating DINP Effects

The following diagram illustrates a general experimental workflow for investigating the biological effects of DINP, from initial in vitro screening to in vivo confirmation and mechanistic studies.

Conclusion

This compound is a widely used plasticizer with a complex toxicological profile. Research has demonstrated its potential to act as an endocrine disruptor with anti-androgenic effects, and it may also play a role in metabolic disruption and allergic inflammation. The provided data and experimental protocols offer a foundation for researchers, scientists, and drug development professionals to further investigate the mechanisms of action of DINP and to assess its potential risks to human health. Continued research is essential to fully understand the long-term consequences of DINP exposure and to inform regulatory decisions.

References

- 1. journal.r-project.org [journal.r-project.org]

- 2. Identification of di-isononyl phthalate metabolites for exposure marker discovery using in vitro/in vivo metabolism and signal mining strategy with LC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the endocrine disrupting potential of di-isononyl phthalate | ToxStrategies [toxstrategies.com]

- 4. Exposure to Di(2-ethylhexyl) Phthalate and this compound During Adulthood Disrupts Hormones and Ovarian Folliculogenesis Throughout the Prime Reproductive Life of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Long-term exposure to di(2-ethylhexyl) phthalate, this compound, and a mixture of phthalates alters estrous cyclicity and/or impairs gestational index and birth rate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phthalate exposure and metabolic effects: a systematic review of the human epidemiological evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Comparative in vivo hepatic effects of Di-isononyl phthalate (DINP) and related C7-C11 dialkyl phthalates on gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and DNA synthesis in rat and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. cpsc.gov [cpsc.gov]

- 17. Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. wwwn.cdc.gov [wwwn.cdc.gov]

- 19. researchgate.net [researchgate.net]

- 20. Maternal Disononyl Phthalate Exposure Activates Allergic Airway Inflammation via Stimulatingthe Phosphoinositide 3-kinase/Akt Pathway in Rat Pups [besjournal.com]

The Metabolic Fate of Diisononyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisononyl phthalate (B1215562) (DINP) is a high molecular weight phthalate ester extensively used as a plasticizer in a wide array of polyvinyl chloride (PVC) products.[1][2] Its ubiquity in consumer and industrial applications leads to widespread human exposure. Understanding the metabolic pathways of DINP is crucial for assessing exposure, predicting potential toxicity, and developing risk assessment models. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of DINP, with a focus on its complex biotransformation pathways. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic cascade to serve as a comprehensive resource for the scientific community.

Absorption, Distribution, and Excretion

Following oral exposure, DINP is rapidly absorbed from the gastrointestinal tract.[3][4] Animal studies in F-344 rats have shown that after oral administration, DINP is quickly metabolized and the resulting metabolites are primarily excreted in the urine.[4][5] While initial distribution occurs in the blood, liver, and kidneys, DINP and its metabolites do not tend to bioaccumulate in tissues.[3][4] Dermal absorption of DINP is minimal.[3] In humans, the excretion of DINP metabolites is also primarily via urine, typically within 24 hours of exposure.[6] Studies in chimeric mice with humanized livers suggest that a significant portion of DINP metabolites are excreted in the urine, with a higher rate of urinary excretion observed compared to control mice.[7]

The Two-Phase Metabolic Pathway of DINP

The metabolism of DINP proceeds through a two-phase process, beginning with hydrolysis and followed by extensive oxidative modifications.[3][6] This biotransformation is essential for converting the lipophilic parent compound into more water-soluble metabolites that can be readily excreted.

Phase I Metabolism: Hydrolysis to Monoisononyl Phthalate (MINP)

The initial and obligatory step in DINP metabolism is the hydrolysis of one of the ester linkages.[3][6] This reaction is catalyzed by non-specific esterases and lipases, primarily in the gastrointestinal tract and to some extent in the liver, to form monoisononyl phthalate (MINP) and isononyl alcohol.[3][4][8]

While MINP is the primary hydrolytic metabolite, it is considered a minor urinary metabolite in both rats and humans.[1][9] This is because MINP undergoes rapid and extensive further metabolism.[3] Consequently, using MINP as the sole biomarker for DINP exposure can lead to an underestimation of the actual exposure levels.[1][10]

Phase I Continued: Oxidative Metabolism of MINP

Following its formation, MINP undergoes further Phase I metabolism through oxidation of its branched alkyl chain.[3] This oxidative phase is critical as it generates the major urinary metabolites of DINP. The primary oxidative pathways involve ω-oxidation (at the terminal carbon) and ω-1 oxidation (at the penultimate carbon) of the isononyl side chain.[3] These reactions lead to the formation of several key secondary metabolites:

-

Mono(hydroxyisononyl) phthalate (MHINP): Formed through hydroxylation of the alkyl chain (ω-1 oxidation).[1][3]

-

Mono(oxoisononyl) phthalate (MOINP): Formed through the oxidation of the hydroxyl group of MHINP to a ketone (ω-1 oxidation).[1][3]

-

Mono(carboxyisooctyl) phthalate (MCIOP): Formed through ω-oxidation, leading to a terminal carboxylic acid group.[1][3]

These oxidative metabolites—MHINP, MOINP, and MCIOP—are the most abundant DINP metabolites found in urine and are therefore considered more sensitive and reliable biomarkers of DINP exposure than MINP.[1][3][9] In some human populations, MHINP has been identified as the major urinary metabolite, whereas in rats, MCIOP appears to be the most predominant.[1]

Phase II Metabolism: Glucuronidation

The hydroxylated and carboxylated metabolites of DINP can undergo Phase II conjugation reactions, primarily glucuronidation, to further increase their water solubility and facilitate their excretion.[1][7] For instance, MOINP is predominantly excreted in its glucuronidated form, while MHINP is excreted in both its free and glucuronidated forms in similar proportions.[1][9] MCIOP, on the other hand, is mainly excreted as a free species.[1][9]

Quantitative Data on DINP Metabolism

The following tables summarize quantitative data on the urinary metabolites of DINP from human studies.

Table 1: Urinary Concentrations of DINP Metabolites in U.S. Adults (n=129) [1]

| Metabolite | Geometric Mean (ng/mL) | Detection Frequency (%) |

| MINP | Not Detected | 0 |

| MHINP | 11.4 | 100 |

| MCIOP | 8.6 | 97 |

| MOINP | 1.2 | 87 |

Data from Silva et al., 2006.[1]

Table 2: Urinary Concentrations of DINP Metabolites in the German General Population (n=25) [11]

| Metabolite | Mean Concentration (µg/L) |

| OH-MINP (sum of hydroxy isomers) | 14.9 |

| oxo-MINP (sum of oxo isomers) | 8.9 |

| carboxy-MINP (sum of carboxy isomers) | 16.4 |

Data from Koch et al., 2007.[11]

Table 3: Fractional Molar Excretion of DINP Metabolites in Humans [3]

| Metabolite | Fractional Excretion Factor |

| MINP | 0.03 |

| MHINP | 0.12 |

| MOINP | 0.06 |

| MCIOP | 0.07 |

Data from Anderson et al., 2011 as cited in Saravanabhavan & Murray, 2012.[3]

Experimental Protocols

In Vivo Study of DINP Metabolism in Rats

This protocol is a generalized representation based on methodologies described in the literature for studying phthalate metabolism in animal models.[1][4]

Objective: To determine the metabolic profile and excretion pathways of DINP in rats following oral administration.

Materials:

-

F-344 rats (male and female)

-

Diisononyl phthalate (DINP), analytical grade

-

Vehicle for oral gavage (e.g., corn oil)

-

Metabolic cages for separate collection of urine and feces

-

Scintillation vials and cocktail for radioactivity measurement (if using radiolabeled DINP)

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS)

Procedure:

-

Animal Acclimation: Acclimate rats to the laboratory conditions and metabolic cages for at least 3 days prior to the study.

-

Dosing: Administer a single oral dose of DINP via gavage. A control group should receive the vehicle only. For dose-response studies, multiple dose groups can be included.

-

Sample Collection: House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) post-dosing.

-

Sample Processing:

-

Urine: Measure the volume of urine collected at each interval. Store samples at -20°C or lower until analysis.

-

Feces: Weigh the feces collected at each interval. Homogenize the feces and extract the metabolites using an appropriate solvent system.

-

-

Metabolite Analysis:

-

Sample Preparation: Thaw urine samples and centrifuge to remove any precipitates. An enzymatic deconjugation step (e.g., using β-glucuronidase) can be included to measure total (free + glucuronidated) metabolite concentrations.

-

Instrumental Analysis: Analyze the processed urine and fecal extracts using a validated HPLC-MS/MS method for the quantification of DINP and its metabolites (MINP, MHINP, MOINP, MCIOP).

-

-

Data Analysis: Calculate the amount and percentage of each metabolite excreted in urine and feces over time. Determine the excretion half-lives of the metabolites.

In Vitro Metabolism of DINP using Liver S9 Fractions

This protocol provides a general framework for assessing the metabolic stability and metabolite profile of DINP in an in vitro system.[12][13][14]

Objective: To identify the metabolites of DINP formed by hepatic enzymes in vitro.

Materials:

-

This compound (DINP)

-

Pooled human or rat liver S9 fraction

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Incubator or water bath at 37°C

-

Analytical instrumentation: LC-MS/MS

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver S9 fraction, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add DINP (dissolved in a suitable solvent like methanol (B129727) or DMSO at a low final concentration) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

Metabolite Identification: Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound (DINP) and its metabolites. A full scan or precursor ion scan can be used for initial metabolite discovery, followed by product ion scans for structural confirmation.

-

Data Analysis: Determine the rate of disappearance of the parent compound to assess metabolic stability. Identify the major metabolites formed and their relative abundance over time.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of DINP and a typical experimental workflow for metabolite analysis.

References

- 1. Oxidative Metabolites of this compound as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Biological Monitoring of this compound and Diisodecyl Phthalate: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption, disposition and metabolism of di-isononyl phthalate (DINP) in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Predictability of human pharmacokinetics of this compound (DINP) using chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodegradation of a phthalate plasticizer, di-isononyl phthalate (DINP), by Sphingobium chungbukense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative metabolites of this compound as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Oxidative Metabolites of this compound as Biomarkers for Human Exposure Assessment | Semantic Scholar [semanticscholar.org]

- 11. Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of di-isononyl phthalate metabolites for exposure marker discovery using in vitro/in vivo metabolism and signal mining strategy with LC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collection - Identification of Di-isononyl Phthalate Metabolites for Exposure Marker Discovery Using In Vitro/In Vivo Metabolism and Signal Mining Strategy with LC-MS Data - Analytical Chemistry - Figshare [acs.figshare.com]

- 14. researchgate.net [researchgate.net]